
PK11007
Descripción general
Descripción
PK11007 is an anti-p53 drug. This compound preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by this compound ranged from 2.3 to 42.2 μM. This compound induced apoptosis in p53 mutant cell lines. This compound is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling this compound with wrong structure (the product they are selling is actually PK11000).
Aplicaciones Científicas De Investigación
Efficacy in Cancer Models
PK11007 has shown promising results in various cancer cell lines, particularly those harboring mutant p53. The compound's efficacy was evaluated across multiple studies, demonstrating a strong reduction in cell viability among mutant p53 cell lines compared to wild-type counterparts.
Case Studies and Data Tables
The following table summarizes key findings from studies evaluating the effects of this compound on different cancer cell lines:
Therapeutic Implications
The ability of this compound to selectively target mutant p53 cancers suggests its potential as a therapeutic agent for treating various malignancies, especially triple-negative breast cancer (TNBC), where p53 mutations are prevalent. Research indicates that compounds like this compound could be integrated into treatment regimens aimed at reactivating mutant p53 or exploiting its loss of function to induce selective cytotoxicity in tumor cells .
Mecanismo De Acción
Target of Action
PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .
Mode of Action
This compound acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .
Biochemical Pathways
The stabilization of p53 by this compound leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, this compound induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .
Pharmacokinetics
The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .
Result of Action
The action of this compound results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .
Action Environment
The efficacy and stability of this compound can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of this compound . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of this compound .
Actividad Biológica
PK11007 is a compound classified as a 2-sulfonylpyrimidine, which has garnered attention for its potential anticancer properties, particularly in the context of mutant p53-expressing tumors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and implications for therapeutic strategies.
This compound exhibits its biological activity through two primary mechanisms:
- p53-Dependent Pathway :
- This compound stabilizes the tumor suppressor protein p53 by selectively alkylating cysteine residues (Cys182 and Cys277) on the p53 DNA-binding domain. This stabilization restores the function of mutant p53, allowing it to activate downstream target genes such as p21 and PUMA, which are crucial for cell cycle regulation and apoptosis .
- p53-Independent Pathway :
Cell Line Studies
This compound has been tested across various cancer cell lines, particularly focusing on those with mutant p53. The following table summarizes key findings regarding its cytotoxic effects:
Cell Line | p53 Status | IC50 (µM) | Observations |
---|---|---|---|
HUH-7 | Mutant (Y220C) | 15-20 | Significant viability reduction after 3-6 hours |
MKN1 | Mutant (V143A) | 15-20 | Cell death partly dependent on mutant p53 |
HCT116 | Wild-Type | >60 | Less sensitive compared to mutant lines |
SJSA-1 | Wild-Type | 60-120 | Sensitive due to high MDM2 levels |
NUGC-3 | Mutant (Y220C) | 15-30 | Similar sensitivity to HUH-7 |
The data indicates that this compound preferentially reduces cell viability in mutant p53-expressing lines compared to wild-type lines, suggesting its potential as a targeted therapy for cancers harboring p53 mutations .
Case Studies in Breast Cancer
Research has demonstrated that this compound is particularly effective against triple-negative breast cancer (TNBC), a subtype characterized by high rates of p53 mutations. In a study involving 17 breast cancer cell lines, this compound exhibited IC50 values ranging from 2.3 to 42.2 µM, with significantly lower values observed in TNBC cell lines compared to non-TNBC lines (p = 0.03). Notably, the compound induced apoptosis and altered gene expression related to cell death pathways .
Conclusion and Future Directions
The findings surrounding this compound's biological activity underscore its potential as a therapeutic agent targeting mutant p53 in various cancers, particularly TNBC. Further clinical studies are warranted to explore its efficacy and safety in human subjects, as well as potential biomarkers for patient selection.
Propiedades
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.